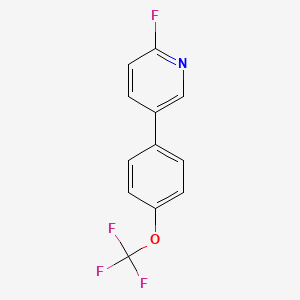

2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine

Description

Contextual Significance of Fluorinated Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast array of natural products and synthetic compounds, including numerous FDA-approved drugs. researchgate.netnih.gov Its derivatives are central to medicinal chemistry research and are valued for their biological and physicochemical properties. nih.gov The introduction of fluorine into the pyridine scaffold—creating a fluorinated pyridine—dramatically enhances its utility. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's characteristics. nih.govacs.org

Incorporating fluorine into a pyridine ring can significantly influence its:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation and often prolonging its biological half-life. mdpi.comresearchgate.net

Receptor Binding Affinity: Fluorine can alter the electronic distribution of the pyridine ring, potentially enhancing interactions with biological targets through hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.netmdpi.com

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thus its solubility and target engagement. mdpi.com

These beneficial modifications have led to the widespread use of fluorinated pyridine scaffolds in pharmaceuticals and agrochemicals. archivemarketresearch.comnih.gov The growing demand for these specialized compounds continues to drive research into new and more efficient synthesis methods. archivemarketresearch.com

Table 2: Examples of FDA-Approved Drugs Featuring a Fluorinated Pyridine Moiety

| Drug Name | Therapeutic Area | Role of Fluorinated Pyridine |

|---|---|---|

| Lemborexant | Insomnia | The fluorine atom on the pyridine ring is crucial for high in vitro binding affinity and a good pharmacological profile. mdpi.com |

| Vericiguat | Cardiovascular Disease | A fluorine atom on the pyrazolopyridine core increases metabolic stability and leads to lower clearance. mdpi.com |

| Alpelisib | Breast Cancer | The fluorinated group contributes to higher metabolic stability, excellent oral bioavailability, and high affinity for its target. mdpi.com |

The Role of the Trifluoromethoxyphenyl Moiety in Advanced Molecular Design

The trifluoromethoxy group (-OCF₃) is increasingly recognized as a "super-substituent" in medicinal chemistry and advanced molecular design. bohrium.com When attached to a phenyl ring, forming a trifluoromethoxyphenyl moiety, it imparts a unique and highly advantageous set of properties to a molecule. mdpi.comnih.gov Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group possesses distinct electronic and steric characteristics that chemists can leverage. mdpi.comresearchgate.net

Key contributions of the trifluoromethoxyphenyl moiety include:

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to permeate biological membranes. mdpi.combohrium.com

Metabolic Stability: Similar to the C-F bond, the -OCF₃ group is highly resistant to metabolic breakdown, helping to increase the in vivo stability and duration of action of a drug candidate. mdpi.combohrium.comvulcanchem.com

Modulation of Electronic Properties: The trifluoromethoxy group is strongly electron-withdrawing, which can alter the reactivity and binding interactions of the aromatic ring to which it is attached. mdpi.comvulcanchem.com

Bioavailability Optimization: By combining lipophilicity with the polarity of the oxygen atom, the -OCF₃ group allows for precise tuning of a molecule's properties to optimize permeability and bioavailability. mdpi.comresearchgate.net

The trifluoromethoxy group is considered a valuable bioisostere for other chemical groups, and its incorporation is a key strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds in drug discovery. mdpi.com

Table 3: Comparison of Physicochemical Properties of Phenyl Substituents

| Substituent | Hansch-Fujita Lipophilicity Parameter (π) | Hammett Electronic Parameter (σ_m) | Primary Impact in Molecular Design |

|---|---|---|---|

| -H | 0.00 | 0.00 | Baseline reference |

| -CH₃ | 0.56 | -0.07 | Increases lipophilicity, weak electron-donating |

| -Cl | 0.71 | 0.37 | Increases lipophilicity, electron-withdrawing |

| -CF₃ | 0.88 | 0.43 | Increases lipophilicity, strongly electron-withdrawing, metabolically stable mdpi.com |

| -OCF₃ | 1.04 | 0.38 | Highly lipophilic, metabolically stable, strongly electron-withdrawing mdpi.combohrium.com |

Overview of Academic Research Trajectories for Aryl-Pyridines with Fluorine Substituents

Academic and industrial research into aryl-pyridines with fluorine substituents is a dynamic and expanding field, driven by the proven value of these structures in high-performance applications. nih.govarchivemarketresearch.com Research trajectories can be broadly categorized into the development of novel synthetic methodologies and the exploration of new applications.

Synthetic Innovations: A major focus of current research is the development of more efficient, selective, and environmentally friendly methods for synthesizing fluorinated aryl-pyridines. archivemarketresearch.com Key trends include:

Late-Stage Fluorination: Creating methods to introduce fluorine atoms into complex molecules at a late step in the synthesis, which is highly valuable for drug discovery programs. uni-muenster.de

C-H Activation/Fluorination: Developing reactions that can directly convert a carbon-hydrogen bond on the pyridine ring to a carbon-fluorine bond, offering a more atom-economical approach than traditional methods. nih.govrsc.org

Cross-Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are standard methods for linking the aryl and pyridine rings, and research continues to optimize these processes for fluorinated substrates. nih.gov

Radiofluorination: The development of methods for incorporating the positron-emitting isotope ¹⁸F is a significant area of research, as it enables the synthesis of radiotracers for Positron Emission Tomography (PET) imaging, a crucial tool in diagnostics and drug development. researchgate.net

Application-Driven Research: The unique properties of fluorinated aryl-pyridines make them attractive candidates for a range of applications. Research is actively exploring their potential as:

Pharmaceuticals: As core scaffolds for new therapeutic agents targeting a wide variety of diseases. nih.govmdpi.com

Agrochemicals: As active ingredients in next-generation pesticides and herbicides with improved efficacy and safety profiles. nih.gov

Materials Science: As components in organic light-emitting diodes (OLEDs), polymers, and other functional materials where their electronic properties and stability are advantageous.

The continued exploration of compounds like 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine as versatile building blocks is expected to fuel further innovation across the chemical sciences. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYXRLWNYOOUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine

The construction of the biaryl linkage between the fluoropyridine and trifluoromethoxyphenyl rings is the key challenge in synthesizing the target molecule. Modern organic synthesis offers several powerful methods to achieve this, primarily centered around transition-metal catalyzed cross-coupling reactions.

Transition-metal catalyzed cross-coupling reactions are the most prevalent and efficient methods for forming the C-C bond between the two aromatic rings of the target compound. The Suzuki-Miyaura coupling is particularly well-suited for this purpose.

The general approach involves the reaction of a pyridine (B92270) derivative with a phenyl derivative, where one component is a halide or triflate and the other is a boronic acid or boronate ester. For the synthesis of this compound, a common strategy is the palladium-catalyzed coupling of 5-bromo-2-fluoropyridine (B45044) with 4-(trifluoromethoxy)phenylboronic acid. This reaction benefits from the commercial availability of both starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling. nih.gov

A typical reaction setup is illustrated in the table below, adapted from a similar synthesis of 2-fluoro-5-(4-fluorophenyl)pyridine. nih.gov

| Parameter | Condition |

| Pyridine Substrate | 5-Bromo-2-fluoropyridine |

| Boronic Acid | 4-(Trifluoromethoxy)phenylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | Dioxane/Water |

| Temperature | Reflux |

The Heck reaction, another cornerstone of palladium catalysis, offers an alternative route by coupling an aryl halide with an alkene. organic-chemistry.orgbeilstein-journals.org While less direct for this specific target, a Heck-type strategy could conceivably be used to construct a precursor which is then converted to the final product. For instance, 5-bromo-2-fluoropyridine could be coupled with 4-(trifluoromethoxy)styrene, followed by subsequent chemical modification of the vinyl group. However, the Suzuki-Miyaura reaction is generally more direct for this class of biaryl compounds. nih.govnih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient, such as pyridine. nih.govacs.org The presence of the electronegative nitrogen atom and the fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic attack.

In the context of synthesizing this compound, SNAr can be envisioned in several ways:

Introduction of the Fluoro Group: One strategy involves the SNAr reaction on a precursor like 2-chloro-5-(4-(trifluoromethoxy)phenyl)pyridine. The greater reactivity of the C-F bond formation compared to C-Cl often requires specific fluorinating agents.

Displacement of a Leaving Group by the Aryl Nucleophile: A more challenging approach would involve the displacement of a leaving group at the 5-position of a 2-fluoropyridine (B1216828) ring by a 4-(trifluoromethoxy)phenyl nucleophile (e.g., an organolithium or Grignard reagent). This is often complicated by side reactions.

SNAr on a highly activated pyridine: A 2-fluoropyridine ring bearing a strong electron-withdrawing group, such as a nitro group, at the 5-position could react with a 4-(trifluoromethoxy)phenoxide. The nitro group would then need to be removed or converted. Studies on 2-nitropyridines show that they are efficiently substituted by nucleophiles. researchgate.netepa.govakjournals.com

The reactivity in SNAr reactions on halopyridines is significantly influenced by the halogen. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the high reactivity imparted by the fluorine substituent which acts as an excellent leaving group in this context. nih.gov

The trifluoromethoxy (OCF₃) group is a crucial feature of the target molecule, significantly impacting its electronic properties and lipophilicity. mdpi.combeilstein-journals.orgnih.gov Its introduction into aromatic systems is notoriously challenging due to the instability of the corresponding trifluoromethoxide anion. mdpi.com

The 4-(trifluoromethoxy)phenyl moiety is typically prepared separately before being coupled to the pyridine ring. Common methods for its synthesis start from 4-substituted phenols.

From Phenols: One established method involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride (the Swarts reaction) or with reagents like trifluoromethyl iodide in the presence of a base.

Modern Reagents: More recent approaches utilize electrophilic trifluoromethylating reagents. For instance, N-aryl-N-hydroxylamines can undergo O-trifluoromethylation with Togni's reagent. mdpi.com Another method is the decarboxylative fluorination of aryloxydifluoroacetic acids using silver(II) fluoride (AgF₂). mdpi.com

The trifluoromethyl (CF₃) group, while not present in the target molecule, is closely related. Its synthesis often involves the fluorination of a trichloromethyl group, which can be formed by radical chlorination of a methyl group on the aromatic ring. nih.govjst.go.jp These methods underscore the specialized reagents and conditions required for incorporating fluorinated functional groups.

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Convergent Synthesis: This is the most common and efficient approach. It involves the independent synthesis of the two key building blocks, followed by their coupling in a late-stage step.

Fragment 1 Synthesis: Preparation of 5-bromo-2-fluoropyridine. This can be synthesized from commercially available starting materials like 2-amino-5-bromopyridine.

Fragment 2 Synthesis: Preparation of 4-(trifluoromethoxy)phenylboronic acid from 4-(trifluoromethoxy)bromobenzene.

Linear Synthesis: A linear sequence involves the sequential modification of a single starting material. For example, one could start with 2-fluoropyridine.

Bromination: Electrophilic bromination at the 5-position to yield 5-bromo-2-fluoropyridine.

Coupling: Suzuki-Miyaura coupling with 4-(trifluoromethoxy)phenylboronic acid. Alternatively, one could start with 5-bromopyridine, perform the Suzuki coupling first, and then introduce the fluorine atom at the 2-position in a later step, for instance, via oxidation to the N-oxide followed by reaction with a fluorinating agent and subsequent deoxygenation. Multi-step syntheses are common for producing functionalized pyridine intermediates like 2-amino-5-fluoropyridine. researchgate.net

Regioselective Functionalization and Derivatization Strategies

Once this compound is synthesized, its pyridine ring can be further functionalized to create analogues. Directed metalation is a powerful tool for achieving regioselective C-H activation.

Directed ortho metalation (DoM) uses a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. wikipedia.orgbaranlab.org The fluorine atom in 2-fluoropyridine derivatives can act as a directed metalation group (DMG).

Studies have shown that 2-fluoropyridine can be selectively deprotonated at the C3 position by lithium diisopropylamide (LDA) at low temperatures. nih.gov This forms a lithiated intermediate that can then be "quenched" by reacting it with a variety of electrophiles. This strategy allows for the precise introduction of substituents at the position ortho to the fluorine atom.

| Step | Description | Reagents | Product |

| 1. Metalation | The fluorine atom directs the base to deprotonate the C3 position of the pyridine ring. | LDA, THF, -78 °C | 3-Lithio-2-fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine |

| 2. Quenching | The highly reactive lithiated intermediate reacts with an added electrophile (E+). | Various electrophiles (e.g., I₂, DMF, CO₂, R-CHO) | 3-E-2-fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine |

This methodology provides a reliable route to 3-substituted derivatives of the parent compound, enabling the synthesis of a library of analogues for further investigation. The choice of electrophile determines the nature of the substituent introduced, which can range from halogens and carbonyl groups to alkyl and silyl groups. znaturforsch.com

Halogen Dance and Halogen-Metal Exchange Reactions

Halogen dance and halogen-metal exchange reactions are powerful tools for the isomerization and functionalization of halogenated aromatic and heteroaromatic compounds, providing routes to isomers that may be difficult to access through direct synthesis.

The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic ring. researchgate.net This rearrangement is driven by the formation of the most stable organolithium intermediate. ijarsct.co.in For a halogenated pyridine, treatment with a strong base like lithium diisopropylamide (LDA) can induce deprotonation at a position ortho to a directing group or a halogen, initiating the "dance." ijarsct.co.inresearchgate.net While fluorine atoms are generally poor migrating groups compared to bromine or iodine, the principles of the halogen dance are relevant in the chemistry of polyhalogenated fluoropyridines, where a heavier halogen could "dance" around the ring, influenced by the electronic effects of the fluorine atom. researchgate.net Continuous-flow chemistry has emerged as a technique to control these rapid and highly reactive processes, allowing for selective trapping of organolithium species that might otherwise be transient. ijarsct.co.inbenthamscience.com

Halogen-metal exchange , on the other hand, is a direct replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium. rsc.org This reaction is extremely fast and often occurs at very low temperatures (e.g., -78 °C to -100 °C) using alkyllithium reagents like n-butyllithium or tert-butyllithium. rsc.orgresearchgate.net The rate of exchange follows the trend I > Br > Cl, with C-F bonds being generally unreactive to this exchange. rsc.org This methodology is fundamental for preparing organolithium reagents from haloarenes, which can then be reacted with various electrophiles. In the context of synthesizing precursors to this compound, a starting material like 5-bromo-2-fluoropyridine could undergo halogen-metal exchange to generate 2-fluoro-5-lithiopyridine. This intermediate is a powerful nucleophile for subsequent coupling reactions. The choice of solvent and alkyllithium reagent is critical to avoid side reactions, such as nucleophilic attack on the pyridine ring itself. chemrxiv.org

| Reaction Type | Description | Key Reagents | Typical Substrates |

| Halogen Dance | Base-catalyzed migration of a halogen to a more stable position. | Strong amide bases (e.g., LDA) | Polyhalogenated pyridines (esp. with Br or I) |

| Halogen-Metal Exchange | Direct replacement of a halogen with a metal. | Alkyllithiums (e.g., n-BuLi, t-BuLi) | Bromo- or Iodo-pyridines |

Ortho-Lithiation and its Applications in Pyridine Chemistry

Directed ortho-lithiation (DoM) is a regioselective deprotonation at the position ortho to a directing metalation group (DMG) on an aromatic or heteroaromatic ring. chemrxiv.org This strategy allows for precise functionalization adjacent to the DMG. In pyridine chemistry, the nitrogen atom itself can influence lithiation, but often a dedicated DMG is required to achieve high regioselectivity and overcome challenges like nucleophilic addition of the organolithium reagent to the ring. chemrxiv.orgmdpi.com

For 2-fluoropyridine, the fluorine atom acts as a weak DMG, and the inductive effect of both the fluorine and the ring nitrogen acidifies the C3 proton. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is effective for the regioselective ortho-lithiation of 2-fluoropyridine at the C3 position. rsc.orgnih.gov Mechanistic studies combining IR and NMR spectroscopy have shown that the lithiation of 2-fluoropyridine with LDA at -78 °C is a complex process. The reaction kinetics are influenced by the aggregation state of LDA, with evidence for pathways involving both LDA dimers and tetramers. ijarsct.co.innih.gov Furthermore, the reaction can exhibit autocatalysis, where the aryllithium product (3-lithio-2-fluoropyridine) catalyzes the deaggregation of LDA, accelerating the reaction. ijarsct.co.innih.gov

Once the ortho-lithiated species is formed, it can be trapped with a wide range of electrophiles to introduce various functional groups at the C3 position, as illustrated in the table below. This makes ortho-lithiation a versatile tool for creating highly substituted pyridine building blocks.

| Pyridine Substrate | Directing Group | Base | Position of Lithiation | Potential Electrophiles |

| 2-Fluoropyridine | -F, Pyridine -N | LDA | C3 | Aldehydes, Ketones, I₂, TMSCl, Alkyl halides |

| 3-Halopyridines | Halogen | LDA | C2 or C4 | D₂O, Aldehydes, Disulfides |

| Pyridine-3-carboxamide | -CONR₂ | s-BuLi/TMEDA | C4 | CO₂, I₂, Me₃SnCl |

This methodology provides a powerful route to functionalize the 2-fluoropyridine core, which could be a key step in the synthesis of complex derivatives related to this compound.

Mechanistic Investigations of Key Synthetic Steps

The formation of the C-C bond between the pyridine and phenyl rings in this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. This reaction involves the coupling of an organoboron compound (e.g., 4-(trifluoromethoxy)phenylboronic acid) with a halide (e.g., 5-bromo-2-fluoropyridine). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Transmetalation : The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron species by a base (e.g., K₃PO₄, Na₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer. acs.org Detailed mechanistic and computational studies have investigated whether boronic esters can transmetalate directly without prior hydrolysis, concluding that direct transfer is possible and that the electron density of the oxygen atoms in the boronic ester is a critical factor. acs.org

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. acs.org

While Suzuki coupling is a primary method, direct C-H arylation has emerged as an alternative, atom-economical approach. chemrxiv.orgresearchgate.net This method involves the direct coupling of a C-H bond in a fluoroarene with a halopyridine, catalyzed by palladium. This avoids the need to pre-functionalize the arene as an organometallic reagent. Mechanistic investigations using DFT computations have explored the catalytic cycle of C-H arylation, providing insights into reactivity and selectivity. chemrxiv.orgresearchgate.net

Sustainable and Green Chemistry Considerations in Compound Synthesis

In recent years, the principles of green and sustainable chemistry have become increasingly important in the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. benthamscience.comnih.gov The goal is to develop methods that are more environmentally benign, efficient, and safer.

Several strategies are being explored for the green synthesis of compounds like this compound:

Green Solvents and Catalysts : Traditional syntheses often use hazardous organic solvents. Research is focused on replacing these with greener alternatives such as water, ionic liquids, or conducting reactions under solvent-free conditions. benthamscience.comnih.gov The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key area. For instance, metal-organic frameworks (MOFs) like UiO-66 have been used as robust, recyclable catalysts for pyridine synthesis. acs.org

Atom Economy and Process Intensification : Methodologies like direct C-H arylation are inherently greener than traditional cross-couplings as they reduce the number of synthetic steps and avoid the generation of stoichiometric organometallic waste. chemrxiv.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, also offer high atom economy and efficiency. taylorfrancis.com

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing. nih.gov The use of microreactors provides superior heat and mass transfer, allowing for precise control over reaction conditions, which can lead to higher yields and selectivity. nih.gov Flow chemistry also enhances safety, particularly when handling hazardous reagents or performing highly exothermic reactions. uc.pt The synthesis of intermediates and their subsequent reaction, for example in a lithiation followed by coupling, could be performed sequentially in a flow system, minimizing the handling of unstable organometallic intermediates. uc.pt

| Green Chemistry Approach | Application in Pyridine Synthesis | Potential Benefit |

| Alternative Solvents | Using water or ionic liquids for cross-coupling reactions. | Reduced use of volatile organic compounds (VOCs). |

| Heterogeneous Catalysis | Employing reusable catalysts like MOFs or supported Pd. | Simplified product purification and catalyst recycling. |

| C-H Activation/Arylation | Direct coupling of fluoroarenes with halopyridines. | Improved atom economy, fewer synthetic steps. |

| Flow Chemistry | Performing lithiation or cross-coupling in microreactors. | Enhanced safety, better control, improved yield and scalability. |

By integrating these sustainable practices, the synthesis of complex molecules like this compound can be made more efficient and environmentally responsible.

Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the precise determination of the molecular structure of 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine, confirming its elemental composition, connectivity, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the 2-fluoropyridine (B1216828) ring would typically appear as multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. Protons ortho to the fluorine atom would exhibit doublet of doublets patterns due to ³J(H-H) and ³J(H-F) couplings. The protons on the 4-(trifluoromethoxy)phenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, integrating to two protons each.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom attached to the fluorine on the pyridine ring (C2) is expected to show a large one-bond carbon-fluorine coupling constant (¹J(C-F)). Similarly, the trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)). Other aromatic carbons will display smaller two- and three-bond couplings to the fluorine atoms, aiding in their definitive assignment. For analogous compounds like 2-(4-(trifluoromethyl)phenyl)pyridine, carbons of the trifluoromethyl group show a large quartet with a coupling constant around 272 Hz. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for this molecule, as it contains two distinct fluorine environments. A signal is expected for the fluorine atom on the pyridine ring and another for the trifluoromethoxy group. The chemical shift of the -OCF₃ group is anticipated to be around -58 to -60 ppm, as seen in similar aromatic compounds. rsc.org The fluorine on the pyridine ring will have a chemical shift influenced by its electronic environment and will likely show coupling to adjacent protons. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap and provides clear structural information. thermofisher.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.0-8.5 | m, d | J(H,H), J(H,F) |

| ¹³C | 110-165 | d, q, m | ¹J(C,F), ²J(C,F), ³J(C,F) |

| ¹⁹F | -58 to -70 (OCF₃), -110 to -130 (F-Py) | s, m | J(F,H) |

Note: This is a predictive table based on data from analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong bands in the 1250-1000 cm⁻¹ region are characteristic of C-F stretching vibrations from both the fluoro and trifluoromethoxy groups. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ range. The C-O stretching of the trifluoromethoxy group would also be evident. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. It is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the biphenyl-like core structure. nih.gov DFT calculations on similar molecules have been used to simulate Raman spectra and aid in the assignment of vibrational modes. nih.gov

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1600-1450 | FT-IR, Raman |

| C-F Stretch (Ar-F) | 1250-1100 | FT-IR |

| C-F Stretch (-OCF₃) | 1280-1100 | FT-IR |

| C-O-C Stretch | 1200-1000 | FT-IR |

Note: This is a predictive table based on general spectroscopic data and related compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula. For C₁₂H₇F₄NO, the calculated exact mass is 257.0463 u.

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways would involve the loss of the -OCF₃ group or cleavage at the bond connecting the two aromatic rings. The fragmentation pattern provides a fingerprint that confirms the connectivity of the atoms. Analysis of fragmentation pathways in similar complex heterocyclic compounds helps in proposing rational fragmentation schemes. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for the specific title compound is not publicly available, the structure of the closely related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, provides significant insight into the expected solid-state conformation. nih.govresearchgate.net

In this analogue, the molecule crystallizes in an orthorhombic space group. nih.gov The fluorobenzene (B45895) and 2-fluoropyridine rings are nearly planar individually, but the molecule as a whole is not planar. nih.govresearchgate.net There is a significant dihedral angle between the two aromatic rings, measured at 37.93 (5)°. nih.gov This twist is a common feature in biphenyl-type systems due to steric hindrance between the ortho-hydrogens. In the crystal packing of the analogue, only van der Waals interactions are observed, with no significant π-π stacking or hydrogen bonding. nih.gov It is expected that this compound would adopt a similar twisted conformation in the solid state, with the bulky -OCF₃ group influencing the crystal packing and intermolecular contacts.

Table 3: Crystallographic Data for the Analogous Compound 2-Fluoro-5-(4-fluorophenyl)pyridine. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇F₂N |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 20.365 (2) |

| b (Å) | 3.8303 (3) |

| c (Å) | 11.4835 (14) |

| Dihedral Angle (rings) | 37.93 (5)° |

Computational and Theoretical Chemistry Investigations

Theoretical calculations are powerful for predicting and rationalizing the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) and Ab Initio Calculations for Geometric Optimization

DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are widely employed to determine the lowest energy conformation (optimized geometry) of organic molecules. ajchem-a.comnih.gov

For this compound, these calculations would predict key geometric parameters such as bond lengths, bond angles, and the crucial dihedral angle between the pyridine and phenyl rings. These theoretical values can be compared with experimental data from X-ray crystallography of analogous compounds to validate the computational model. ajchem-a.com Geometric optimization would confirm the twisted, non-planar structure of the molecule in the gas phase, which is a result of minimizing steric repulsion. Such calculations are also the first step in predicting other properties, including vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, providing a powerful synergy between theoretical and experimental approaches. scielo.org.mx

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMO) and Charge Distribution

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org An analysis of these orbitals for this compound is crucial for understanding its reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. fiveable.me The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netzsmu.edu.ua

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these orbitals and map their distribution across the molecule. ajchem-a.comajchem-a.com The charge distribution, often analyzed using methods like Mulliken population analysis, reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.98 |

| LUMO Energy | -1.25 |

| Energy Gap (ΔE) | 5.73 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary based on the computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

For this compound, the MEP map typically shows:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. They are predominantly located around the nitrogen atom of the pyridine ring due to its lone pair of electrons, and also around the fluorine and oxygen atoms because of their high electronegativity.

Positive Potential (Blue): These regions are electron-deficient and are the sites for nucleophilic attack. Positive potentials are generally found around the hydrogen atoms of the aromatic rings.

Neutral Potential (Green): These areas represent regions of near-zero potential, typically found over the carbon framework of the aromatic rings.

The MEP analysis helps in understanding intermolecular interactions and provides a predictive model for how the molecule will interact with biological targets or other reagents. ajchem-a.com

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry allows for the prediction of various spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. ajchem-a.com DFT calculations are effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netacs.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. ajchem-a.com For this compound, characteristic vibrational modes would include C-F stretching from both the fluoro and trifluoromethoxy groups, C-O-C stretching of the ether linkage, C=N and C=C stretching from the pyridine and phenyl rings, and C-H stretching and bending modes. Comparing the calculated wavenumbers with experimental FT-IR data helps in the precise assignment of spectral bands. ajchem-a.com

NMR Spectroscopy: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts are highly valuable. The calculated shifts, when correlated with experimental data, confirm the molecular structure and provide insights into the electronic environment of the nuclei. rsc.org For instance, the chemical shifts of the protons and carbons on the pyridine and phenyl rings are influenced by the electronic effects of the fluorine and trifluoromethoxy substituents.

Table 2: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹⁹F NMR (ppm) | ||

| Pyridine-F | -68.5 | -69.2 |

| -OCF₃ | -58.1 | -58.9 |

| Key IR Bands (cm⁻¹) | ||

| C-F Stretch (Py) | 1245 | 1250 |

| C-F Stretch (-OCF₃) | 1160-1210 | 1165, 1190, 1215 |

| C-O-C Stretch | 1280 | 1288 |

Note: Predicted values are derived from DFT calculations and may require scaling factors for better correlation with experimental data.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the pyridine and phenyl rings. Conformational analysis is performed to identify the most stable arrangement (conformer) of the molecule and the energy barriers to rotation. nih.gov

This analysis is typically done by systematically rotating the dihedral angle between the two aromatic rings and calculating the potential energy at each step. nih.gov The resulting potential energy surface (PES) reveals the energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

For biphenyl-like systems, the most stable conformation is often non-planar due to steric hindrance between the ortho-hydrogens on adjacent rings. nih.gov In the case of this compound, a twisted conformation where the two rings are at a dihedral angle of approximately 35-45 degrees is expected to be the most stable, minimizing steric repulsion while maintaining significant π-conjugation. nih.gov The energy barrier for rotation provides information about the molecule's flexibility, which can be crucial for its interaction with other molecules, such as binding to a receptor site. Detailed computational studies can map these energetic profiles, providing a deeper understanding of the molecule's dynamic behavior. acs.orgnih.gov

Mechanistic Biological and Pharmacological Research Perspectives

Investigation of Molecular Target Interactions (In Vitro Studies)

The in vitro evaluation of "2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine" is a critical step in elucidating its mechanism of action and identifying its potential molecular targets. This involves a series of assays to quantify its interaction with enzymes and receptors, as well as computational approaches to model these interactions at a molecular level.

Enzyme Binding and Inhibition Assays

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of a specific enzyme. For a novel compound like "this compound," a broad screening against a panel of enzymes, particularly those implicated in disease pathways, would be the initial step. The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

A hypothetical enzyme inhibition screening of "this compound" might yield results similar to those presented in the interactive table below, which illustrates potential IC50 values against a selection of enzyme targets.

Hypothetical Enzyme Inhibition Profile

| Enzyme Target | Hypothetical IC50 (µM) | Assay Type |

|---|---|---|

| Kinase A | 5.2 | Biochemical Assay |

| Protease B | 12.8 | Cell-based Assay |

| Phosphatase C | > 50 | Biochemical Assay |

Receptor Ligand Binding Studies

Receptor ligand binding assays are employed to determine the affinity of a compound for a specific receptor. These studies are crucial for understanding the potential of a molecule to act as an agonist, antagonist, or modulator of a receptor's function. The binding affinity is commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd).

Substituted pyridines are known to interact with a wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The presence of the trifluoromethoxy group on the phenyl ring can significantly influence receptor binding by altering the electronic and lipophilic properties of the molecule.

In the absence of specific experimental data for "this compound," a prospective receptor binding profile could be envisioned as shown in the interactive table below. This table presents hypothetical binding affinities for a selection of receptor targets.

Hypothetical Receptor Binding Profile

| Receptor Target | Hypothetical Ki (nM) | Radioligand |

|---|---|---|

| GPCR X | 150 | [3H]-Ligand A |

| Ion Channel Y | 85 | [125I]-Ligand B |

| Nuclear Receptor Z | > 1000 | [3H]-Ligand C |

Protein-Ligand Interaction Analysis via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is a valuable tool for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective analogs.

A molecular docking study of "this compound" would involve placing the molecule into the binding site of a target protein and evaluating the potential interactions. Key interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, a docking simulation of a structurally related compound, 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one, against Tyrosine Kinase 1T46 revealed favorable interactions due to the trifluoro functionalities. beilstein-journals.org This suggests that the trifluoromethoxy group of "this compound" could also play a significant role in binding to a protein target. The fluorine atom on the pyridine (B92270) ring could form hydrogen bonds or halogen bonds with amino acid residues in the binding pocket, while the phenyl and pyridine rings could engage in pi-stacking or hydrophobic interactions.

The interactive table below summarizes the types of interactions that could be predicted from a molecular docking study of "this compound" with a hypothetical protein target.

Predicted Protein-Ligand Interactions from Molecular Docking

| Interaction Type | Potential Interacting Residues | Contributing Moiety |

|---|---|---|

| Hydrogen Bond | Ser, Thr, Asn, Gln | Pyridine Nitrogen, 2-Fluoro group |

| Hydrophobic Interaction | Leu, Val, Ile, Phe | Phenyl ring, Pyridine ring |

| Pi-Stacking | Phe, Tyr, Trp, His | Phenyl ring, Pyridine ring |

| Halogen Bond | Carbonyl oxygen, Aromatic rings | 2-Fluoro group |

Structure-Activity Relationship (SAR) Investigations for Related Fluorinated Pyridine Scaffolds

Influence of Fluorine and Trifluoromethoxy Substituents on Biological Interactions

The introduction of fluorine and trifluoromethoxy groups into a pyridine scaffold can have profound effects on its biological properties. These effects are a result of the unique physicochemical properties of these substituents.

Fluorine: The small size and high electronegativity of the fluorine atom can lead to several advantageous changes in a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atom can participate in hydrogen bonds and halogen bonds, which can enhance binding affinity to a target protein. The substitution of hydrogen with fluorine can also alter the acidity or basicity of nearby functional groups, which can influence the ionization state of the molecule and its interactions with biological targets.

Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a highly lipophilic and electron-withdrawing substituent. Its lipophilicity can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. The strong electron-withdrawing nature of the -OCF3 group can modulate the electronic properties of the aromatic ring to which it is attached, influencing its reactivity and interactions with biological macromolecules. Additionally, the trifluoromethoxy group is metabolically stable, which can contribute to a longer duration of action.

The combined presence of a fluorine atom and a trifluoromethoxy group in "this compound" is expected to confer a unique combination of properties that could lead to potent and selective biological activity.

Conformational Effects on Molecular Recognition and Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. The substituents on the pyridine and phenyl rings of "this compound" will influence its preferred conformation and, consequently, its biological activity.

The bond connecting the pyridine and phenyl rings allows for rotation, leading to different spatial arrangements of the two rings relative to each other. The presence of the fluorine atom at the 2-position of the pyridine ring and the trifluoromethoxy group at the 4-position of the phenyl ring will create steric and electronic effects that favor certain conformations.

Design of Analogs for Mechanistic Probes and Tool Compounds

The structural scaffold of 2-fluoro-5-arylpyridines, represented by "this compound," serves as a valuable starting point for the rational design of sophisticated chemical tools to investigate biological systems. The creation of analogs for mechanistic probes and tool compounds involves systematic structural modifications to the parent molecule. These modifications are intended not to optimize therapeutic efficacy but to introduce functionalities that allow for the study of molecular interactions, the identification of biological targets, and the elucidation of mechanisms of action.

One common strategy involves the introduction of reporter groups. For instance, a fluorescent tag could be appended to the pyridine or phenyl ring, creating a probe to visualize the compound's subcellular localization through fluorescence microscopy. Similarly, the incorporation of a photo-reactive group, such as an azide (B81097) or benzophenone, can transform the molecule into a photoaffinity label. Upon photoactivation, this label can covalently bind to its biological target, enabling subsequent isolation and identification of the target protein.

Another key aspect of analog design is the systematic alteration of substituents to create a library of compounds for structure-activity relationship (SAR) studies. nih.gov By varying the nature, size, and electronic properties of the substituents on both the pyridine and phenyl rings of the "this compound" core, researchers can probe the specific interactions that govern biological activity. For example, replacing the trifluoromethoxy group with other electron-withdrawing or electron-donating groups can help determine the electronic requirements of the binding pocket. This approach helps in building a pharmacophore model, which is a crucial step in understanding the molecular basis of the compound's action and in designing more potent and selective molecules. nih.gov

Furthermore, the concept of "pseudo natural products" can be applied, where fragments from known bioactive natural products are combined with the synthetic pyridine scaffold. researchgate.net This strategy aims to create novel chemical entities that occupy unexplored regions of chemical space, potentially leading to the discovery of new biological activities or mechanisms. researchgate.net The design of such tool compounds is a critical component of chemical biology and pharmacology, providing the essential molecular instruments to dissect complex biological pathways.

In Vitro Biological Screening and Mechanistic Exploration

The 2-phenylpyridine (B120327) scaffold and its derivatives have been the subject of extensive in vitro biological screening to explore their potential across various therapeutic and agrochemical applications. These studies have revealed significant activity in several areas, including herbicidal, antitumor, antiviral, and fungicidal domains.

Herbicidal Activity

Research into α-trifluoroanisole and α-trifluorothioanisole derivatives containing phenylpyridine moieties has identified compounds with potent herbicidal activity. nih.govmdpi.com These compounds have been shown to be effective against both broadleaf and grass weeds in post-emergence applications. The mechanism of action for some phenylpyridine herbicides involves the inhibition of the enzyme protoporphyrinogen-IX-oxidase (PPO). researchgate.net

In one study, novel α-trifluoroanisole derivatives were synthesized and tested. nih.gov At a dose of 37.5 g a.i./hm², certain compounds demonstrated 100% inhibition against broadleaf weeds like Abutilon theophrasti and Amaranthus retroflexus, outperforming the commercial herbicide fomesafen. nih.gov Another study focused on α-trifluorothioanisole derivatives, where compound 5a showed over 85% inhibitory activity against several broadleaf weeds at the same concentration, which was also superior to fomesafen. mdpi.com

| Compound | Derivative Type | Weed Species | Inhibition (%) | Reference |

|---|---|---|---|---|

| 7a | α-Trifluoroanisole | Abutilon theophrasti, Amaranthus retroflexus | 100% | nih.gov |

| 7j | α-Trifluoroanisole | Abutilon theophrasti, Amaranthus retroflexus | 100% | nih.gov |

| 7k | α-Trifluoroanisole | Abutilon theophrasti, Amaranthus retroflexus | 100% | nih.gov |

| 5a | α-Trifluorothioanisole | Amaranthus retroflexus, Abutilon theophrasti, Eclipta prostrata | >85% | mdpi.com |

| Fomesafen (Control) | Commercial Herbicide | Amaranthus retroflexus, Abutilon theophrasti, Eclipta prostrata | Variable, generally lower than test compounds | nih.govmdpi.com |

Antitumor Activity

Various derivatives incorporating trifluoromethyl-pyridine or related fluorinated heterocyclic structures have demonstrated significant in vitro antitumor activity. The inclusion of fluorine and trifluoromethyl groups can enhance properties like metabolic stability and cell permeability, contributing to improved pharmacological profiles. nih.gov

Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives bearing a trifluoromethyl group have identified compounds with potent antiproliferative effects. nih.gov For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govachemblock.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) was found to be highly active against a panel of cancer cell lines, showing particular sensitivity in leukemia cell lines with growth percentages as low as -51.41%. nih.gov Similarly, novel mdpi.comachemblock.comnih.govtriazolo[1,5-a]pyrimidine derivatives have been evaluated, with compound 20 showing potent activity against HT-1080 and Bel-7402 cancer cell lines. mdpi.com The introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position was found to be favorable for enhancing this activity. mdpi.com

| Compound | Compound Class | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|---|

| 3b | Thiazolo[4,5-d]pyrimidine | CCRF-CEM (Leukemia) | Growth % | -51.41 | nih.gov |

| Glucoside 3b | 2,4-Dihydropyrazole glucoside | HL-60 (Leukemia) | IC₅₀ | 16.4 µM | nih.gov |

| 19 | mdpi.comachemblock.comnih.govTriazolo[1,5-a]pyrimidine | HT-1080 (Fibrosarcoma) | IC₅₀ | 12.3 µM | mdpi.com |

| 20 | mdpi.comachemblock.comnih.govTriazolo[1,5-a]pyrimidine | Bel-7402 (Hepatocellular carcinoma) | IC₅₀ | 14.2 µM | mdpi.com |

Antiviral Activity

Fluorinated pyridine and pyrimidine (B1678525) structures are key components of several approved antiviral drugs. nih.gov The presence of fluorine can significantly enhance biological potency and pharmacokinetic properties. nih.gov For example, Favipiravir, a fluorinated pyrazine (B50134) carboxamide derivative, is an approved antiviral agent that targets RNA-dependent RNA polymerase. nih.gov While direct antiviral screening data for "this compound" is not widely published, research on structurally related compounds highlights the potential of this chemical class. For instance, a study on uridine (B1682114) derivatives of 2-deoxy sugars identified compounds with significant activity against the Tick-Borne Encephalitis Virus (TBEV), a member of the Flaviviridae family. researchgate.net These compounds are thought to act as glycosylation inhibitors, interfering with the maturation of viral proteins. researchgate.net

| Compound | Compound Class | Virus Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2 | Uridine derivative | TBEV (Hypr) | 1.4 | researchgate.net |

| 4 | Uridine derivative | TBEV (Hypr) | 10.2 | researchgate.net |

| 10 | Uridine derivative | TBEV (Hypr) | 3.8 | researchgate.net |

| 11 | Uridine derivative | TBEV (Hypr) | 1.5 | researchgate.net |

Fungicidal Activity

Derivatives containing pyridine, thiazole, and triazole rings have shown promising in vitro fungicidal activity against a range of plant and human pathogens. frontiersin.orgmdpi.comnih.gov A series of 2,5-disubstituted-1,3,4-thiadiazoles demonstrated significant activity against several fungi, with some compounds showing excellent efficacy against Phytophthora infestans. nih.gov In another study, 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives were synthesized and tested against various strains of Botrytis cinerea, a common plant pathogen. frontiersin.org Several of these compounds showed high inhibition rates, indicating their potential as lead structures for new antifungal agents. frontiersin.org Similarly, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been identified as having potent fungicidal effects against agricultural fungi, with halogenated phenyl substituents enhancing their activity. mdpi.comresearchgate.net

| Compound | Compound Class | Fungal Species | Activity Measurement | Value | Reference |

|---|---|---|---|---|---|

| I18 | 1,3,4-Thiadiazole | Phytophthora infestans | EC₅₀ | 1.2 µg/mL | nih.gov |

| I19 | 1,3,4-Thiadiazole | Phytophthora infestans | EC₅₀ | 1.5 µg/mL | nih.gov |

| 4 | Triazolo[4,3-c]pyrimidine | Strawberry Botrytis cinerea | Inhibition % at 50 µg/mL | 82.68% | frontiersin.org |

| 5o | Triazolo[4,3-c]pyrimidine | Cucumber Botrytis cinerea | Inhibition % at 50 µg/mL | 80.38% | frontiersin.org |

Applications in Advanced Materials Science and Catalysis

As a Ligand in Organometallic Chemistry and Catalysis (e.g., Photocatalysis, Cross-Coupling Reactions)

While direct experimental data for 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine as a ligand is not extensively documented in publicly available research, its structural features strongly suggest its potential as a valuable ligand in organometallic chemistry and catalysis. This is based on the well-established role of similar fluorinated phenylpyridine derivatives in these fields.

Fluorinated phenylpyridines are widely employed as cyclometalating ligands in the synthesis of highly efficient phosphorescent iridium(III) complexes. scientific.netrsc.org These complexes are crucial components in organic light-emitting diodes (OLEDs) and photocatalysis. The fluorine substituents allow for the fine-tuning of the frontier molecular orbital energy levels of the resulting complexes, which in turn influences their emission colors and redox properties. scientific.netrsc.org For instance, the introduction of fluorine atoms can modulate the HOMO and LUMO energy levels, impacting the photophysical and photocatalytic activities. rsc.org

Specifically, trifluoromethyl-substituted iridium(III) complexes have been synthesized and studied for their photophysical properties and their ability to act as photosensitizers. scispace.comnih.govumons.ac.be These complexes can exhibit strong photo-oxidizing capabilities and have been investigated for their potential in photodynamic therapy due to their ability to photoreact with biological targets. scispace.comnih.govumons.ac.be The trifluoromethoxy group in the subject compound, being a strong electron-withdrawing group, is expected to have a significant impact on the electronic properties of any resulting organometallic complex.

The pyridine (B92270) nitrogen and the potential for C-H activation on the phenyl ring make this compound an excellent candidate for forming stable cyclometalated complexes with transition metals like iridium, platinum, and palladium. These complexes are known to be active in various catalytic reactions, including cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds, often utilizes palladium catalysts with specialized ligands. nih.govclaremont.edunih.govclaremont.eduresearchgate.net The electronic properties imparted by the fluorine and trifluoromethoxy groups could enhance the catalytic activity and stability of such complexes. The table below summarizes the characteristics of related fluorinated ligands and their applications, highlighting the potential of this compound in this context.

| Ligand Type | Metal Complex | Application | Key Findings |

| Fluorinated Phenylpyridine | Iridium(III) | OLEDs, Photocatalysis | Emission color and electronic properties can be finely tuned by the degree and position of fluorine substitution. scientific.netrsc.org |

| Trifluoromethyl-Substituted Phenylpyridine | Iridium(III) | Photodynamic Therapy, Photo-oxidation | Complexes can act as strong photo-oxidants and photoreact with biological molecules. scispace.comnih.govumons.ac.be |

| 2-Phenylpyridine (B120327) Derivatives | Palladium(II) | Suzuki-Miyaura Cross-Coupling | The nature and position of substituents on the ligand can influence catalytic activity and selectivity. acs.org |

Role as a Key Synthetic Intermediate for Functional Organic Molecules

Fluorinated pyridine derivatives are recognized as crucial building blocks in the synthesis of a wide array of functional organic molecules, particularly in the agrochemical and pharmaceutical industries. sciencedaily.comccspublishing.org.cnresearchgate.netagropages.com The introduction of fluorine atoms or fluorine-containing groups into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved efficacy. ccspublishing.org.cn

The subject compound, this compound, possesses multiple reactive sites that can be exploited for further chemical transformations. The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The trifluoromethoxy group on the phenyl ring enhances the molecule's lipophilicity and can influence its interaction with biological targets.

This molecule could serve as a key intermediate in the synthesis of:

Agrochemicals: Many modern pesticides contain fluorinated pyridine moieties. The unique combination of substituents in this compound could lead to the development of new herbicides, fungicides, or insecticides with novel modes of action. sciencedaily.comccspublishing.org.cnresearchgate.netagropages.com

Pharmaceuticals: The phenylpyridine scaffold is present in numerous biologically active compounds. The specific substitution pattern of the target compound could be a key feature in designing new drug candidates with improved pharmacokinetic profiles.

Organic Electronic Materials: Molecules with tailored electronic properties are essential for applications in organic electronics. The electron-withdrawing nature of the substituents in this compound makes it an attractive building block for synthesizing materials for OLEDs and other electronic devices. rsc.orgresearchgate.net

Liquid Crystals: The rigid core structure and the presence of polar fluorine atoms are desirable features for liquid crystalline materials. Modification of this intermediate could lead to new liquid crystals with specific phase behaviors and electro-optical properties. nih.govsemanticscholar.orgmdpi.commdpi.comgoogle.com

The synthesis of such functional molecules would likely involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further elaborate the molecular structure. nih.govclaremont.edunih.govclaremont.eduresearchgate.net The table below outlines potential synthetic transformations and the resulting classes of functional molecules.

| Synthetic Transformation | Potential Functional Group Introduced | Class of Functional Molecule |

| Nucleophilic Aromatic Substitution (at C2 of pyridine) | Amines, Alkoxides, Thiolates | Pharmaceuticals, Agrochemicals |

| Suzuki-Miyaura Cross-Coupling (utilizing the C-F or a derivatized position) | Aryl, Heteroaryl groups | Organic Electronic Materials, Liquid Crystals |

| Further functionalization of the phenyl or pyridine ring | Various substituents | Diverse Bioactive Molecules |

Potential in Polymer Chemistry and Functional Coatings

The incorporation of fluorine-containing monomers into polymers is a well-established strategy to impart desirable properties such as high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. rsc.orgrsc.orgmdpi.commdpi.comtandfonline.comkaist.ac.krresearchgate.netkpi.uaresearchgate.net Based on the characteristics of similar fluorinated aromatic systems, this compound holds potential as a monomer or a precursor to a monomer for the synthesis of high-performance polymers and functional coatings.

Polymer Chemistry:

Fluorinated aromatic polyamides and polyimides are known for their excellent thermal stability and mechanical properties. rsc.orgrsc.orgmdpi.commdpi.comtandfonline.comkaist.ac.krresearchgate.netkpi.uaresearchgate.nettandfonline.com The inclusion of trifluoromethyl or trifluoromethoxy groups can enhance solubility, lower the dielectric constant, and increase the glass transition temperature of these polymers. mdpi.comtandfonline.comtandfonline.com For example, novel aromatic polyamides containing trifluoromethyl-substituted triphenylamine moieties have demonstrated good solubility, high thermal stability (with 10% weight-loss temperatures above 500°C), and low dielectric constants. tandfonline.comtandfonline.com Similarly, fluorinated polyimides containing pyridine units exhibit low dielectric constants while maintaining excellent mechanical strength. rsc.orgrsc.orgresearchgate.netresearchgate.net

If converted into a suitable diamine or diacid monomer, this compound could be incorporated into the backbone of polyamides or polyimides. The resulting polymers would be expected to exhibit a combination of properties derived from the fluorinated substituents and the phenylpyridine core, such as:

High Thermal Stability: Due to the aromatic nature of the polymer backbone.

Improved Solubility: The trifluoromethoxy group can disrupt polymer chain packing, leading to better solubility in organic solvents. mdpi.com

Low Dielectric Constant: The presence of fluorine atoms generally lowers the dielectric constant of polymers, making them suitable for microelectronics applications. rsc.orgrsc.org

Hydrophobicity: Fluorinated polymers are known for their water-repellent properties.

Functional Coatings:

The hydrophobicity imparted by fluorinated compounds makes them ideal for creating functional coatings with water-repellent and self-cleaning properties. mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org Fluorinated aromatic compounds, in particular, can be used to create superhydrophobic surfaces. mdpi.comresearchgate.netsemanticscholar.org The trifluoromethoxy group is known to significantly increase the hydrophobicity of a molecule. nih.govresearchgate.net

This compound, or derivatives thereof, could be used to functionalize surfaces or be incorporated into coating formulations to create:

Hydrophobic and Oleophobic Coatings: The low surface energy associated with fluorinated compounds would lead to coatings that repel both water and oils.

Anti-Fouling Surfaces: By reducing the adhesion of water and other substances, these coatings could prevent biofouling and simplify cleaning.

Corrosion-Resistant Coatings: The barrier properties of fluorinated polymers can protect underlying substrates from corrosion.

The table below summarizes the potential properties and applications of polymers and coatings derived from systems similar to this compound.

| Material Type | Key Property Enhancement from Fluorination | Potential Application |

| Aromatic Polyamides/Polyimides | Increased thermal stability, improved solubility, low dielectric constant | Microelectronics, aerospace components rsc.orgrsc.orgtandfonline.comtandfonline.com |

| Functional Coatings | High hydrophobicity, low surface energy | Self-cleaning surfaces, anti-fouling coatings, corrosion protection mdpi.comresearchgate.netsemanticscholar.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine is not extensively detailed in current literature, presenting an opportunity for the development of novel and efficient synthetic routes. A primary projected method would involve a Suzuki-Miyaura cross-coupling reaction. This would likely utilize commercially available 5-bromo-2-fluoropyridine (B45044) and (4-(trifluoromethoxy)phenyl)boronic acid. Future research should focus on optimizing this pathway by screening various palladium catalysts, ligands, bases, and solvent systems to maximize yield and purity while minimizing reaction times and catalyst loading.

Beyond this established methodology, exploration into alternative synthetic strategies is warranted. For instance, a direct C-H arylation approach, coupling 2-fluoropyridine (B1216828) with a suitable 4-(trifluoromethoxy)phenyl derivative, could offer a more atom-economical synthesis. Research in this area would involve screening various transition-metal catalysts (such as palladium, ruthenium, or rhodium) and directing groups to achieve high regioselectivity.

Furthermore, the development of a scalable, continuous-flow synthesis process for this compound would be a significant advancement for potential industrial applications. This would necessitate research into optimizing reaction parameters within a flow reactor, potentially leading to improved safety, efficiency, and product consistency.

Exploration of Underutilized Reactivity Modes and Selective Transformations

The reactivity of this compound is largely unexplored, offering a rich field for future investigation. The 2-fluoro substituent is a key functional handle, being susceptible to nucleophilic aromatic substitution (SNAr). acs.orgresearchgate.netnih.gov The reaction of 2-fluoropyridine with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the fluoro group. acs.org Future studies should systematically explore the SNAr reactions of this compound with a diverse range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. This would generate a library of novel derivatives with potentially interesting biological or material properties.

The selective functionalization of other positions on the pyridine (B92270) and phenyl rings is another important avenue. While the 2-position is activated towards nucleophilic attack, electrophilic aromatic substitution on the pyridine ring is also a possibility, likely directed to the 3- or 5-position. The phenyl ring could also be functionalized through electrophilic substitution, with the trifluoromethoxy group being a meta-director. Research into the regioselectivity of these transformations under various conditions would be crucial for expanding the chemical space around this scaffold.

Furthermore, the trifluoromethoxy group, while generally considered stable, could potentially undergo transformation under specific conditions. Investigating its stability and potential reactivity under harsh conditions or with specific reagents could reveal novel chemical transformations.

Advanced Computational Modeling for Predictive Design and De Novo Drug Discovery (mechanistic focus)

Advanced computational modeling presents a powerful tool for accelerating the discovery and design of novel drugs based on the this compound scaffold. Future research should employ quantum chemistry calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this molecule. rsc.orgemerginginvestigators.org Such studies can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic efforts. rsc.org

Molecular dynamics simulations can be utilized to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets such as proteins and nucleic acids. This can provide insights into the structural basis of their potential biological activity and guide the design of more potent and selective analogs.

For de novo drug discovery, computational methods can be used to design novel molecules based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target. Free-energy perturbation methods could be employed in a "computational fluorine scanning" approach to predict the optimal positions for fluorination to enhance binding affinity. figshare.com These in silico designed compounds can then be synthesized and tested experimentally, significantly streamlining the drug discovery process.

Integration with High-Throughput Screening for New Target Identification (In Vitro)

High-throughput screening (HTS) offers a rapid and efficient way to identify new biological targets for this compound and its derivatives. researchgate.netnih.govnih.gov Future research should involve the synthesis of a diverse library of compounds based on this scaffold, followed by screening against a wide range of biological assays. This could include assays for enzyme inhibition, receptor binding, and cellular signaling pathways.

The data generated from HTS can be used to identify "hits"—compounds that exhibit a desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The integration of HTS with computational modeling can further enhance this process, with computational predictions helping to prioritize compounds for screening and guiding the design of focused libraries.

Design of Next-Generation Molecular Probes and Investigative Tools

The unique photophysical properties that can be imparted by the pyridine scaffold make this compound an attractive starting point for the design of next-generation molecular probes. mdpi.comnih.govnih.govmdpi.comrsc.org Future research could focus on the synthesis of fluorescent probes by introducing fluorophores or environmentally sensitive dyes onto the scaffold. For instance, derivatization at the 2-position via SNAr with a fluorescent amine could yield probes for cellular imaging.

Furthermore, the trifluoromethoxy group could serve as a useful reporter group for ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and dynamics. The development of ¹⁹F-based molecular probes from this scaffold could enable the investigation of biological systems with high sensitivity and specificity.

The design of photoaffinity labels or chemical probes for target identification is another promising avenue. This would involve the incorporation of a photoreactive group and a tag for enrichment and identification of binding partners.

Development of Advanced Analytical Methods for Compound Characterization and Quantification in Research Settings

As new derivatives of this compound are synthesized and evaluated, the development of advanced analytical methods for their characterization and quantification will be crucial. While standard techniques like NMR and mass spectrometry are applicable, the presence of fluorine and the trifluoromethoxy group may require specialized approaches.

Future research should focus on developing robust and sensitive methods for the quantification of this compound and its metabolites in complex biological matrices, such as plasma and tissue homogenates. acs.orgnih.govresearchgate.netacs.orgresearchgate.net This would likely involve the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized extraction and chromatographic conditions.

For structural elucidation, advanced NMR techniques, including two-dimensional methods and ¹⁹F NMR, will be essential for unambiguously characterizing novel derivatives. The development of standardized analytical protocols will be critical for ensuring the quality and reproducibility of research findings in this area.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(4-(trifluoromethoxy)phenyl)pyridine, and how do reaction conditions influence product formation?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to link the pyridine core with the trifluoromethoxyphenyl group. Key factors include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl-aryl bond formation .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reaction efficiency.

- Temperature : Controlled heating (80–120°C) to balance reaction rate and byproduct suppression .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify fluorine environments and aromatic proton coupling patterns .

- X-ray Diffraction (XRD) : Resolves crystal packing and substituent effects (e.g., trifluoromethoxy group steric hindrance) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS with [M+H]⁺ peak at m/z 302.06) .

Advanced Research Questions